molecular formula C9H17N B11939875 Bicyclo[3.2.2]nonan-1-amine

Bicyclo[3.2.2]nonan-1-amine

Cat. No.: B11939875
M. Wt: 139.24 g/mol
InChI Key: NXSGVUNEEGQDRC-UHFFFAOYSA-N
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Description

Bicyclo[322]nonan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.2]nonan-1-amine can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the Diels-Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can be heated to form homobarrelenone, which can then be further modified to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives.

Scientific Research Applications

Bicyclo[3.2.2]nonan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Bicyclo[3.2.2]nonan-1-amine involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.2]nonan-1-amine is unique due to its specific ring structure and the presence of an amine group. This combination of features gives it distinct chemical and biological properties compared to other bicyclic compounds.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

bicyclo[3.2.2]nonan-1-amine

InChI

InChI=1S/C9H17N/c10-9-5-1-2-8(3-6-9)4-7-9/h8H,1-7,10H2

InChI Key

NXSGVUNEEGQDRC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(CC2)N

Origin of Product

United States

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